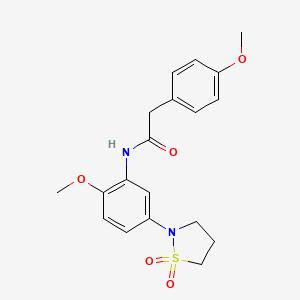

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-25-16-7-4-14(5-8-16)12-19(22)20-17-13-15(6-9-18(17)26-2)21-10-3-11-27(21,23)24/h4-9,13H,3,10-12H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPPINSBNGBUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by the presence of a dioxidoisothiazolidin moiety and methoxyphenyl groups, which contribute to its chemical reactivity and biological interactions. Its molecular formula is with a molecular weight of 422.5 g/mol. The structure can be visualized as follows:

| Component | Structure |

|---|---|

| Molecular Formula | C23H22N2O4S |

| Molecular Weight | 422.5 g/mol |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Inhibition of Cyclin-dependent Kinase 2 (CDK2) : This compound has shown potential as an inhibitor of CDK2, a critical enzyme involved in cell cycle regulation. By inhibiting CDK2 activity, the compound may induce cell cycle arrest and apoptosis in cancer cells.

- Hedgehog Signaling Pathway Inhibition : The compound has been identified as an inhibitor of the hedgehog signaling pathway, which plays a crucial role in cell growth and differentiation. This inhibition may prevent cancer cell proliferation and reduce angiogenesis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that related compounds demonstrate potent antifungal and antibacterial activities against various pathogens.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound through mechanisms such as apoptosis induction and inhibition of tumor growth. The following table summarizes key findings from recent research:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : A study investigated the effects of this compound on various cancer cell lines, revealing its capacity to induce apoptosis and inhibit tumor growth through multiple pathways.

- Infection Control : Another case study focused on its antifungal properties, demonstrating effective inhibition of pathogenic fungi responsible for crop diseases, showcasing its potential application in agriculture.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Motifs and Substituent Variations

The target compound shares structural similarities with several acetamide derivatives, differing primarily in substituent groups and heterocyclic systems. Key analogs include:

Table 1: Structural Comparison of Acetamide Derivatives

Pharmacological Implications of Substituents

- 1,1-Dioxidoisothiazolidin-2-yl Group : Present in both the target compound and BAI, this group is associated with enhanced anti-proliferative activity. BAI’s efficacy against uterine myoma cells is attributed to its ability to inhibit proliferation without cardiovascular toxicity .

- Methoxy Substitutions : The 4-methoxyphenyl group is recurrent in compounds with diverse activities. For example:

- Heterocyclic Systems : Thiadiazole () and quinazoline () rings contribute to anticancer activity through kinase inhibition or DNA intercalation, whereas the indazol in BAI may facilitate PARP-mediated apoptosis .

Key Research Findings and Gaps

- Anticancer Analogs () : Thiadiazole and quinazoline-based acetamides show low µM IC50 values, suggesting superior potency compared to methoxy-focused derivatives .

- Hypoglycemic and Analgesic Derivatives () : Methoxy and heterocyclic substituents enable multitarget applications, though structure-activity relationships (SARs) remain understudied .

Critical Gap: The target compound’s specific biological activity and mechanism of action require empirical validation. Current inferences are based on structural parallels to analogs with known activities.

Q & A

Q. What are the established synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, starting with the preparation of the isothiazolidinone core followed by coupling with substituted phenylacetamide groups. Key steps include:

- Isothiazolidinone formation : Cyclization of β-chloroalanine derivatives under oxidative conditions to introduce the 1,1-dioxido moiety .

- Acetamide coupling : Amidation via chloroacetyl intermediates, using coupling agents like EDCI/HOBt in DMF at 0–5°C to minimize side reactions .

- Methoxy group introduction : Alkylation or demethylation steps under basic conditions (e.g., K₂CO₃ in DMF) to install methoxy substituents . Yield optimization requires strict control of temperature, solvent polarity (DMF preferred for solubility), and stoichiometric ratios (1:1.5 molar ratio of core to acetamide intermediate) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound, and what key spectral markers should researchers prioritize?

- ¹H/¹³C NMR :

- Isothiazolidinone ring protons : δ 3.8–4.2 ppm (multiplet for -SO₂-CH₂-) .

- Aromatic protons : δ 6.9–7.5 ppm (doublets for methoxyphenyl groups) .

- IR spectroscopy :

- Strong absorption at ~1667 cm⁻¹ (amide C=O stretch) and ~1350–1150 cm⁻¹ (sulfone S=O symmetric/asymmetric stretches) .

- Mass spectrometry :

Molecular ion peaks at m/z 429–430 (M⁺+1) with fragmentation patterns confirming the acetamide linkage .

- Mass spectrometry :

Q. What in vitro assays are recommended for initial biological screening of this compound?

- Kinase inhibition assays : Fluorescence-based assays using recombinant cyclin-dependent kinase 2 (CDK2) to measure IC₅₀ values .

- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

- Solubility/stability tests : HPLC-UV monitoring under physiological pH (7.4) and temperature (37°C) to assess pharmacokinetic potential .

Advanced Research Questions

Q. How can computational modeling be applied to predict the binding mode of this compound with CDK2, and what validation strategies are recommended?

- Molecular docking : Use AutoDock Vina with CDK2 crystal structures (PDB: 1HCL) to identify key interactions (e.g., hydrogen bonding with Glu81, hydrophobic contacts with Leu83) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) for ΔG validation .

- Experimental validation : Compare computational predictions with mutagenesis studies (e.g., Glu81Ala mutants) and SPR binding kinetics .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Metabolic stability analysis : LC-MS/MS to identify hepatic metabolites (e.g., CYP3A4-mediated oxidation) that reduce efficacy .

- Formulation optimization : Encapsulation in PEGylated liposomes to improve bioavailability and reduce off-target effects .

- Dose-response recalibration : Adjust dosing regimens based on PK/PD modeling to align in vitro IC₅₀ with in vivo EC₅₀ .

Q. How can reaction byproducts during synthesis be systematically characterized, and what steps mitigate their formation?

- Byproduct identification :

- HPLC-MS : Detect intermediates like N-alkylated byproducts (e.g., m/z 450–460) .

- ²D NMR (COSY/HSQC) : Resolve overlapping signals from regioisomeric impurities .

- Mitigation strategies :

- Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted chloroacetyl intermediates .

- Optimize reaction time (≤2 hours) to prevent over-alkylation .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound, and how does structural data inform SAR studies?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in EtOAc/hexane (3:1). Refinement with SHELXL-2018 yields bond angles/packing motifs critical for CDK2 binding .

- SAR insights :

- Methoxy groups at 2- and 4-positions enhance π-π stacking with Phe82 of CDK2 .

- Isothiazolidinone sulfone groups improve solubility but require steric optimization to avoid clashes with Lys89 .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.